![molecular formula C48H78O3 B12564875 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) CAS No. 144269-12-5](/img/structure/B12564875.png)
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a chemical compound known for its unique structure and properties It consists of two octadecanone groups connected by an oxydi(4,1-phenylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) typically involves the reaction of 4,4’-oxydianiline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) involves its interaction with molecular targets through its functional groups. The ketone groups can form hydrogen bonds with biological molecules, while the phenylene linkage provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparación Con Compuestos Similares
- 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one)
- 1,1’-[Oxydi(4,1-phenylene)]di(hexadecan-1-one)
Comparison: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is unique due to its longer alkyl chains, which enhance its hydrophobicity and potential for forming micelles in aqueous solutions. This property distinguishes it from shorter-chain analogs, making it more suitable for applications in drug delivery and material science.
Propiedades
Número CAS |
144269-12-5 |
|---|---|
Fórmula molecular |
C48H78O3 |
Peso molecular |
703.1 g/mol |
Nombre IUPAC |
1-[4-(4-octadecanoylphenoxy)phenyl]octadecan-1-one |
InChI |
InChI=1S/C48H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(49)43-35-39-45(40-36-43)51-46-41-37-44(38-42-46)48(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3 |
Clave InChI |
CVBSEOCRUOBDPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
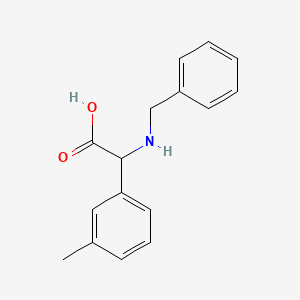
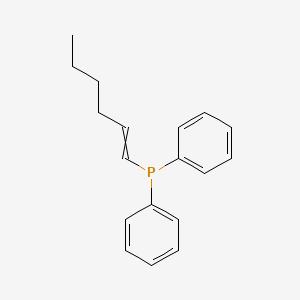
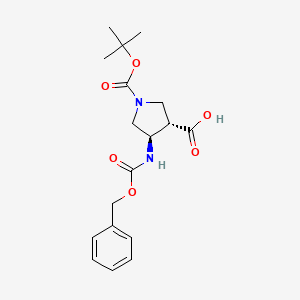
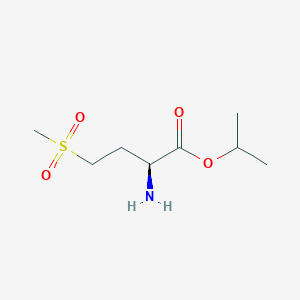
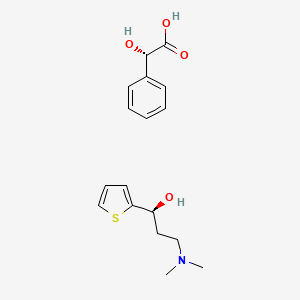
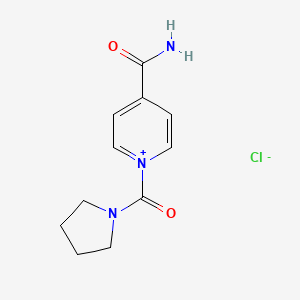
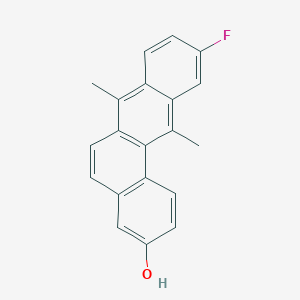

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
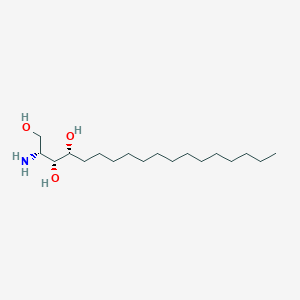
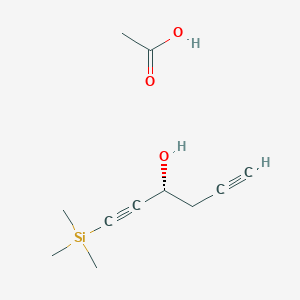
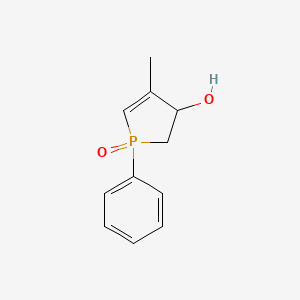
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
